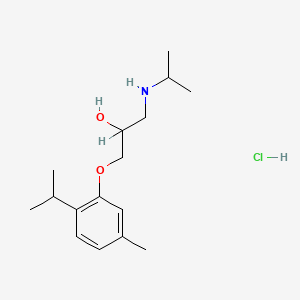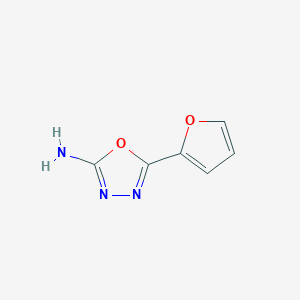
5-Methylnicotinic acid
概要
説明
5-Methylnicotinic acid is a compound that has been utilized as a starting material in the synthesis of various pharmaceutical intermediates. It is a derivative of nicotinic acid, also known as niacin or vitamin B3, with a methyl group attached to the pyridine ring. This structural modification imparts unique chemical properties that make it a valuable precursor in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 5-methylnicotinic acid has been reported in the literature. For instance, a practical synthesis of a key pharmaceutical intermediate involving 5-fluoronicotinic acid was achieved through a palladium-catalyzed cyanation/reduction sequence, which required the regioselective chlorination of 7-azaindole via the N-oxide and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid . Another study reported an efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid, highlighting a simple, efficient, and environmentally friendly method .
Molecular Structure Analysis
The molecular structure of 5-methylnicotinic acid derivatives has been explored in various studies. For example, the crystal structure of a zinc(II) coordination polymer with 5-hydroxynicotinic acid was determined by X-ray crystallography, revealing a two-dimensional covalent structure with a distorted tetrahedral environment around the zinc ion . Additionally, two new complexes derived from 6-methylnicotinic acid were synthesized and characterized, showing different geometries and intermolecular interactions influenced by the metal ions involved .
Chemical Reactions Analysis
5-Methylnicotinic acid and its derivatives participate in various chemical reactions. The reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with N-methyl-5-hydroxynicotinic acid was studied to understand the binding and protonation status of the substrate during catalysis . Furthermore, two PbII-based coordination polymers were synthesized using 5-aminonicotinic acid and 5-hydroxynicotinic acid, demonstrating their potential in catalysis and as luminescent sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methylnicotinic acid derivatives are crucial for their application in synthesis and catalysis. The electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine was reported, showcasing the importance of electrochemical methods in obtaining high yields of desired products . The study of the reaction of MHPC oxygenase with N-methyl-5-hydroxynicotinic acid also provided insights into the physical properties such as binding affinity and kinetics .
科学的研究の応用
Synthesis of Pharmaceutical Compounds
5-Methylnicotinic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a critical component in the production of rupatadine, a medication used for allergies. This synthesis method is notable for its simplicity, efficiency, and environmentally friendly approach (Guo, Lu, & Wang, 2015).
Development of Metal-Organic Frameworks
5-Methylnicotinic acid is instrumental in the creation of novel metal-organic frameworks (MOFs). These MOFs, incorporating PbII metal ions and 5-methylnicotinic acid, have shown potential in the selective detection of specific chemicals like Cr2O72− and Fe3+ in aqueous solutions. The diversity in the structure of these complexes highlights the versatile nature of 5-methylnicotinic acid in creating different framework geometries (Guo et al., 2019).
Biotransformation Studies
The enzymatic activity of certain bacterial strains, such as Ralstonia/Burkholderia sp., can be used to hydroxylate 5-methylnicotinic acid and similar compounds. This biotransformation ability demonstrates the potential of 5-methylnicotinic acid in the preparation of hydroxylated heterocyclic carboxylic acid derivatives, which can be valuable in various chemical syntheses (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
Safety and Hazards
When handling 5-Methylnicotinic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
将来の方向性
Relevant Papers
A method for preparing 5-methyl-nicotinic acid has been disclosed in a patent . The method uses concentrated sulfuric acid as a solvent, 3,5-lutidine as starting materials, and the dropwise addition of hydrogen peroxide. The reaction is incubated at 110 150 ℃ for 5-20 hours to prepare 5-methyl-nicotinic acid .
作用機序
Target of Action
5-Methylnicotinic acid is a derivative of nicotinic acid, also known as niacin . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals
Mode of Action
It is known that niacin, from which 5-methylnicotinic acid is derived, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . It is possible that 5-Methylnicotinic acid may have similar interactions with its targets, leading to changes in cellular metabolism.
Biochemical Pathways
It is known that niacin is involved in the pyridine nucleotide cycle (pnc), which is crucial for the biosynthesis of nad and nadp, essential coenzymes in cellular redox reactions . Given the structural similarity between 5-Methylnicotinic acid and niacin, it is plausible that 5-Methylnicotinic acid may also be involved in similar biochemical pathways.
Pharmacokinetics
The physical and chemical properties of the compound, such as its solubility, melting point, and boiling point, can influence its bioavailability .
特性
IUPAC Name |
5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHHXDFKSLEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292444 | |
| Record name | 5-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnicotinic acid | |
CAS RN |
3222-49-9 | |
| Record name | 5-Methylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3222-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-methylnicotinic acid in the synthesis of Rupatadine, and how does this relate to the drug's mechanism of action?
A: 5-Methylnicotinic acid is a crucial precursor in synthesizing Rupatadine Fumarate, an antihistamine used to treat allergic rhinitis and urticaria [, ]. While 5-methylnicotinic acid itself doesn't directly interact with histamine receptors, its incorporation into the Rupatadine structure is vital for the drug's overall activity. Rupatadine functions as a histamine H1-receptor antagonist, blocking histamine's effects and alleviating allergy symptoms [].
Q2: Can you elaborate on the use of 5-methylnicotinic acid in the synthesis of herbicides, specifically Imazapic?
A: 5-Methylnicotinic acid is a key starting material in the synthesis of Imazapic, an imidazolinone herbicide [, , ]. Imazapic inhibits acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants []. By disrupting this pathway, Imazapic ultimately leads to the death of susceptible plants.
Q3: How does the structure of 5-methylnicotinic acid contribute to the activity of Imazapic?
A: The structure of 5-methylnicotinic acid plays a crucial role in the binding of Imazapic to the ALS enzyme []. The pyridine ring, with its specific substitution pattern, contributes to the molecule's overall shape and electronic properties, facilitating interactions with the enzyme's active site. This interaction ultimately leads to the inhibition of ALS and the herbicidal effect.
Q4: Are there any studies investigating the environmental fate and potential impact of 5-methylnicotinic acid-derived herbicides like Imazapic?
A: Yes, research has been conducted on the bioavailability and persistence of Imazapic in different soil types []. Studies show that its bioavailability varies depending on soil properties, with longer persistence observed in clay soil compared to sandy loam soil []. This information is crucial for understanding the potential environmental impact and informing responsible herbicide application strategies.
Q5: What are the reported methods for synthesizing 5-methylnicotinic acid, and are there any comparative analyses of their efficiency and environmental impact?
A: One method involves using 3,5-lutidine as a starting material and oxidizing it to obtain 5-methylnicotinic acid []. Another approach utilizes 5-methylnicotinic acid as the starting point for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in Rupatadine synthesis []. This method boasts a 65.9% overall yield and is considered efficient and environmentally friendly []. Further research comparing different synthetic routes, considering factors like yield, cost, and environmental impact, would be valuable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)





